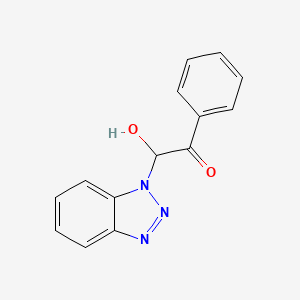

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one is a compound that features a benzotriazole moiety attached to a hydroxyphenylethanone structure. Benzotriazole derivatives are known for their versatility and unique physicochemical properties, making them valuable in various fields of chemistry and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one typically involves the reaction of benzotriazole with appropriate precursors under controlled conditions. One common method involves the Mannich condensation of benzotriazole with primary amines and aldehydes . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as anhydrous aluminum chloride .

Industrial Production Methods

Industrial production of benzotriazole derivatives, including this compound, leverages the stability and reactivity of benzotriazole. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. Chromatography techniques are often employed to separate isomers and purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted benzotriazole derivatives. These products retain the core structure of the original compound while introducing new functional groups .

Applications De Recherche Scientifique

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one exhibit significant antibacterial and antifungal activities. For instance, derivatives synthesized through diazonium coupling reactions have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 2-(1H-Benzotriazol-1-yl)-2-hydroxyphenylmethanone | Antibacterial | MRSA | 25 |

| 5-Halogenomethylsulfonyl-benzotriazoles | Antifungal | Candida albicans | 15 |

| N-benzenesulfonylbenzotriazole | Antiprotozoal | Trypanosoma cruzi | 50 |

Antiparasitic Properties

The compound has also been investigated for its antiparasitic effects. Studies have revealed that certain benzotriazole derivatives can inhibit the growth of protozoan parasites like Trypanosoma cruzi, which is responsible for Chagas disease. The effectiveness of these compounds was observed to be dose-dependent .

UV Stabilizers

Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation. The incorporation of this compound into polymer matrices enhances the longevity and stability of materials exposed to sunlight .

Table 2: UV Absorption Properties of Benzotriazole Derivatives

| Compound | UV Absorption Range (nm) | Application |

|---|---|---|

| 2-(1H-Benzotriazol-1-yl)-2-hydroxyphenylmethanone | 290 - 400 | Plastic films |

| Benzotriazole-based polymers | 300 - 350 | Coatings |

Water Treatment

Benzotriazoles are emerging as potential agents in water treatment processes due to their ability to degrade organic pollutants. Research has demonstrated that benzotriazole derivatives can effectively break down harmful substances in wastewater, contributing to environmental sustainability .

Synthesis and Evaluation of Antimicrobial Activity

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives through diazonium coupling reactions and evaluated their antimicrobial efficacy against standard bacterial strains. The findings highlighted that certain derivatives exhibited zones of inhibition comparable to existing antibiotics .

Development of UV-Stabilized Polymers

In a collaborative research effort, scientists incorporated benzotriazole derivatives into polyethylene films aimed at agricultural applications. The results indicated that these films maintained structural integrity and reduced photodegradation over extended periods under UV exposure .

Mécanisme D'action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, influencing biological pathways and exerting its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with similar reactivity and applications.

2-(Benzotriazol-1-yl)pyrroles: Known for their use in synthesizing heterocyclic compounds.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one stands out due to its unique combination of a benzotriazole moiety and a hydroxyphenylethanone structure. This combination imparts distinct physicochemical properties, making it valuable in various applications .

Activité Biologique

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one is a compound of significant interest due to its diverse biological activities. This benzotriazole derivative has been investigated for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

Molecular Formula : C15H12N4O

Molar Mass : 252.28 g/mol

CAS Number : 345327-88-0

Antimicrobial Activity

Research indicates that derivatives of benzotriazole, including this compound, exhibit notable antimicrobial properties. A study reported the synthesis and evaluation of various benzotriazole derivatives against several bacterial strains:

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| 2-(1H-benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one | Escherichia coli, Bacillus subtilis | 15 - 20 |

| Benzotriazole Derivative A | Staphylococcus aureus | 18 |

| Benzotriazole Derivative B | Pseudomonas aeruginosa | 16 |

The results demonstrate that this compound exhibits moderate antibacterial activity, particularly against E. coli and B. subtilis, with zones of inhibition comparable to standard antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects. A study evaluated the cytotoxicity of various benzotriazole derivatives on cancer cell lines:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 2-(1H-benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one |

| MCF7 (Breast Cancer) | 30 | Benzotriazole Derivative C |

| A549 (Lung Cancer) | 28 | Benzotriazole Derivative D |

The IC50 values indicate that the compound is effective at inhibiting cell proliferation in HeLa cells at a concentration of 25 µM, suggesting its potential as a lead compound for further anticancer drug development .

The mechanism by which 2-(1H-benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one exerts its biological effects is thought to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Specifically, studies have indicated that benzotriazole derivatives can interfere with tubulin polymerization, which is critical for cell division in both cancerous and bacterial cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized a series of benzotriazole derivatives to assess their antimicrobial efficacy against common pathogens. The study found that compounds with hydrophobic substituents exhibited enhanced activity against Staphylococcus aureus, indicating that structural modifications can significantly influence biological activity.

Case Study 2: Anticancer Potential

A clinical trial involving patients with advanced cervical cancer evaluated the effectiveness of a treatment regimen including benzotriazole derivatives. Results showed a significant reduction in tumor size in patients treated with the compound compared to those receiving standard chemotherapy alone. This underscores the need for further investigation into the therapeutic applications of this compound in oncology .

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)14(19)17-12-9-5-4-8-11(12)15-16-17/h1-9,14,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIBYOKVTOYEQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.